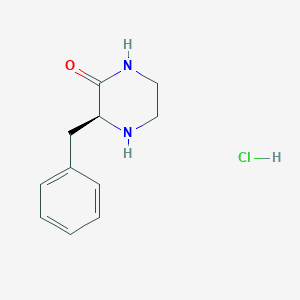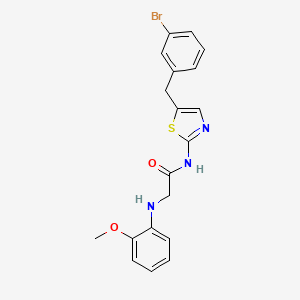
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has shown promise in various scientific research applications.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
Compounds structurally related to N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide have been explored for their application in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives highlighted their significant singlet oxygen quantum yield, which is crucial for the effectiveness of PDT in targeting cancer cells, indicating potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The antimicrobial properties of compounds containing bromo- and methoxy- groups, similar to the structure , have been documented. For instance, derivatives of 2-amino-1,3,4-oxadiazole have shown significant activity against Salmonella typhi, suggesting their utility in developing new antimicrobial agents (Salama, 2020).
Antioxidant Properties
Research on marine red algae Rhodomela confervoides identified bromophenols with antioxidant activities. These compounds, structurally related to the subject compound, demonstrated potential as natural antioxidants for preventing oxidative deterioration in food, indicating their relevance in food science and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Anticancer and Antiviral Activities
Studies on 2‐Pyrazoline‐Substituted 4‐Thiazolidinones have unveiled their selective inhibition of leukemia cell lines and antiviral activity against specific virus strains, highlighting the potential of structurally similar compounds in developing new anticancer and antiviral medications (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Mecanismo De Acción
Target of Action
The compound contains a thiazole ring, which is known to be essential for antimicrobial and anticancer activities
Mode of Action
The mode of action would depend on the specific biological activity of the compound. For example, if the compound has antimicrobial activity, it might inhibit a key enzyme in the microbial cell, leading to cell death. If it has anticancer activity, it might interfere with cell division or DNA replication in cancer cells .
Biochemical Pathways
Without specific information on the compound’s biological activity, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a thiazole ring are often involved in a wide range of biochemical processes .
Result of Action
The result of the compound’s action would depend on its specific biological activity. For example, if it has antimicrobial activity, the result might be the death of microbial cells. If it has anticancer activity, the result might be the death of cancer cells or the inhibition of tumor growth .
Propiedades
IUPAC Name |
N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-17-8-3-2-7-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-5-4-6-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQODRRBEBGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

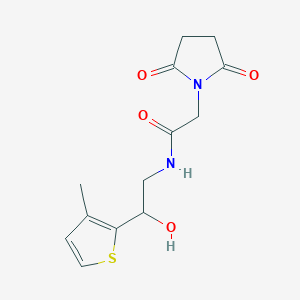

![5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2966304.png)
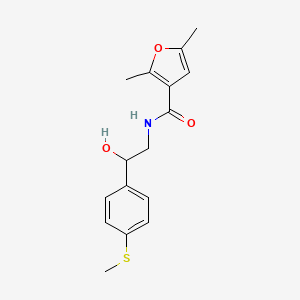
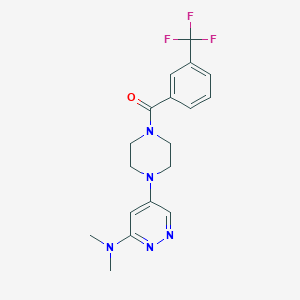
![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)
![2-Chloro-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]acetamide](/img/structure/B2966314.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966315.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2966316.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)
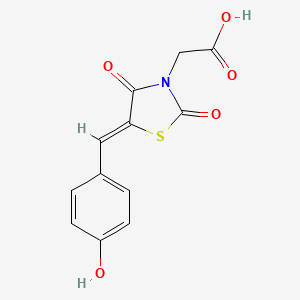
![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)
